
Propyl propionate
Overview
Description
Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula C₆H₁₂O₂. It is an ester formed from the reaction between propanol and propionic acid. This compound is a colorless liquid with a fruity odor, often described as having a chemically tinged pineapple or pear scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl propionate is typically synthesized through an esterification reaction between propionic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The general reaction is as follows:
CH₃CH₂COOH+CH₃CH₂CH₂OH→CH₃CH₂COOCH₂CH₂CH₃+H₂O
Industrial Production Methods: In industrial settings, this compound can be produced using a Simulated Moving Bed Reactor (SMBR) packed with a heterogeneous catalyst like Amberlyst 46 resin. This method allows for the simultaneous reaction and separation of products, enhancing the yield and purity of this compound . The process involves the continuous removal of the ester from the reaction zone, shifting the equilibrium towards the product side.
Chemical Reactions Analysis
Esterification
The traditional method involves reacting propionic acid with 1-propanol in the presence of acid catalysts like concentrated H₂SO₄ or BF₃ :
Catalytic Distillation
A pilot-scale study using Amberlyst 46 (a sulfonated ion-exchange resin) demonstrated high efficiency in a continuous process :
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Key parameters : Reflux ratio (1.5–3.0), column load (0.5–2.0 kg/hr), molar feed ratio (1:1 to 2:1 alcohol:acid).
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Advantages : Simultaneous reaction and separation, reducing equilibrium limitations.
Tishchenko Reaction
An alternative method employs an amidinatoaluminum catalyst for the dimerization of propanal :
Transesterification
This compound serves as a versatile reagent in transesterification, replacing toluene in coatings and adhesives due to its low toxicity . For example:
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Applications : Production of acrylic resins (e.g., Paraloid B72) .
-
Catalysts : Basic or enzymatic catalysts under mild conditions.
Hydrolysis
This compound undergoes hydrolysis in acidic or alkaline media to regenerate propionic acid and 1-propanol:
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Acid-Catalyzed : Slow at ambient conditions, accelerated by heat .
-
Base-Catalyzed : Faster, typically using NaOH or KOH.
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into:
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Propylene and CO₂ via decarboxylation.
Simulated Moving Bed Reactor (SMBR)
A heterogeneous model for continuous production achieved 98% purity by integrating reaction and separation :
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Catalyst : Ion-exchange resin.
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Conditions : 70°C, optimized flow rates (feed: 0.8 mL/min, eluent: 1.2 mL/min).
Solvent in Polymer Science
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Dissolves Paraloid B67/B72 , Mowilith 30/50 , and acrylic resins .
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Ineffective for cellulose derivatives (e.g., Klucel G) due to low hydrogen-bonding capacity .
Reaction Kinetics and Thermodynamics
Scientific Research Applications
Solvent Properties
Cleaning and Adhesive Applications:
Propyl propionate has been identified as an effective alternative to traditional non-polar solvents like xylene and white spirit in conservation practices. Its unique combination of polar and non-polar characteristics allows it to clean sensitive surfaces without leaving residues or stains.
- Case Study: Surface Cleaning
- Adhesive Carrier:
Flavoring Agent
This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma. It is recognized for its fruity notes, making it suitable for use in various food products.
- Regulatory Status:
Analytical Chemistry
Biomarker in Decomposition Studies:
Recent studies have highlighted this compound's role as a volatile organic compound (VOC) in forensic science, particularly in the analysis of decomposing organic matter.
- Case Study: Decomposition Analysis
Production and Synthesis
Heterogeneous Catalysis:
Research has focused on optimizing the production of n-propyl propionate through heterogeneous catalytic processes.
- Research Findings:
Data Table: Applications Summary
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Solvent | Cleaning sensitive surfaces | Effective without residues; faster evaporation rate |
Adhesive carrier | Dissolves acrylic resins; ineffective with cellulose | |
Flavoring Agent | Food products | GRAS status by FDA; fruity aroma |
Analytical Chemistry | Decomposition studies | Identified VOC in human remains; aids forensic analysis |
Production | Heterogeneous catalysis | Optimized production model using simulated reactors |
Mechanism of Action
The mechanism of action of propyl propionate primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and the formation of products by providing a medium for the reactions to occur. In biological systems, it acts as a metabolite and can be involved in various metabolic pathways .
Comparison with Similar Compounds
Ethyl propionate: An ester formed from ethanol and propionic acid.
Methyl propionate: An ester formed from methanol and propionic acid.
Butyl propionate: An ester formed from butanol and propionic acid.
Comparison:
This compound stands out due to its unique combination of physical properties and applications, making it a valuable compound in various fields.
Biological Activity
Propyl propionate, an ester derived from propionic acid and propanol, is a compound with a molecular formula of and a CAS number of 106-36-5. It is primarily recognized for its applications in food flavoring, solvents, and as a potential biomarker for dietary intake due to its occurrence in various fruits. This article explores the biological activity of this compound, focusing on its health implications, potential therapeutic uses, and environmental interactions.
This compound belongs to the class of organic compounds known as carboxylic acid esters. Its structure comprises a polar carbonyl group linked to a less polar alkyl chain, which influences its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Weight | 116.1583 g/mol |
Boiling Point | 130 °C |
Solubility | Soluble in organic solvents |
Vapor Pressure | 1.733 hPa at 20°C |
Health Implications
Research indicates that this compound may be associated with several gastrointestinal diseases. Notable findings include:
- Ulcerative Colitis and Crohn's Disease : Studies suggest a correlation between the consumption of foods containing this compound and the exacerbation of symptoms related to these inflammatory bowel diseases .
- Nonalcoholic Fatty Liver Disease : this compound has been implicated in metabolic pathways that may influence liver health and fat accumulation .
- Celiac Disease : The compound has been linked to this inborn metabolic disorder, indicating potential adverse effects on individuals with gluten sensitivity .
Therapeutic Potential
Despite its associations with certain diseases, this compound is being explored for its potential therapeutic applications:
- Solvent Properties : this compound has been evaluated as a less hazardous solvent in conservation practices. Its effectiveness as a cleaning agent for delicate materials like East Asian lacquer surfaces demonstrates its utility in preserving cultural artifacts without damaging them .
- Adhesive Applications : It has shown promise as a solvent for adhesives used in structural repairs of wooden artifacts, improving curing times compared to traditional solvents like xylene .
Case Study 1: Solvent Effectiveness
In a practical evaluation at the British Museum, this compound was tested against traditional solvents for cleaning lacquer surfaces. The results indicated that it evaporated faster than xylene while producing less friction during cleaning, making it suitable for light cleaning tasks without damaging sensitive surfaces .
Case Study 2: Gastrointestinal Health
A literature review highlighted the potential health risks associated with dietary intake of this compound, particularly among individuals with pre-existing gastrointestinal conditions. The review synthesized data from multiple studies linking the compound to inflammatory responses in the gut .
Environmental Interactions
This compound's behavior in environmental contexts is also noteworthy:
- Biodegradability : As a biodegradable compound, it poses less risk of long-term environmental contamination compared to more persistent solvents.
- Microbial Interactions : Studies involving mixed microbial cultures have shown that compounds like this compound can influence fermentation processes, particularly in anaerobic conditions where lactic acid bacteria dominate .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing propyl propionate synthesis via catalytic distillation?
- Methodological Answer : Key parameters include reflux ratio, column load, distillate-to-feed ratio, and molar feed ratio of reactants (propionic acid and 1-propanol). Pilot-scale studies using Amberlyst 46 catalyst show that lower reflux ratios (e.g., 1.5–2.0) enhance reaction efficiency by reducing energy consumption, while higher column loads improve throughput but require careful temperature control to avoid side reactions . Data reconciliation of concentration and temperature profiles along the column height is essential for model validation .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Answer : Standardize protocols using the NIH guidelines for preclinical studies, including detailed documentation of catalyst type (e.g., Amberlyst 46), reaction conditions (e.g., 80–100°C), and analytical methods (e.g., GC/MS for purity verification). Pilot-scale experiments should report deviations in real-time temperature and composition data to refine computational models .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EINECS guidelines: use PPE (nitrile gloves, chemical goggles), ensure ventilation to prevent vapor accumulation (flash point: 13°C), and store in sealed containers away from ignition sources. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washes due to low water solubility (0.3 g/L at 20°C) .
Advanced Research Questions
Q. How do membrane properties influence the separation efficiency of this compound/water mixtures?
- Methodological Answer : Poly(ether block amide) (PEBA) membranes exhibit 28× higher diffusivity for this compound compared to water. Optimization requires testing membrane thickness (e.g., 50–200 μm), operating temperature (30–60°C), and feed concentration (5–20 wt%). Permselectivity studies should correlate with Hansen solubility parameters to predict phase behavior .
Q. What statistical approaches resolve contradictions in kinetic data for this compound methanolysis?
- Methodological Answer : Apply nonlinear regression to reconcile discrepancies between experimental and modeled rate constants. For example, pseudo-homogeneous models may underestimate activation energies (ΔG ≈ 45–60 kJ/mol) due to diffusional limitations in heterogeneous systems. Sensitivity analysis of Arrhenius parameters (e.g., pre-exponential factor, Ea) can identify dominant reaction pathways .
Q. How can neural networks improve predictive control of this compound purity in reactive distillation?
- Methodological Answer : Train cascaded neural networks using pilot-scale temperature and composition datasets (e.g., 0.5–0.842 mole fraction purity). Input layers should include real-time column pressure (1–3 bar) and reflux flow rates, while output layers predict composition deviations. Validate models via cross-correlation with offline GC/MS analyses .
Q. What experimental designs minimize olfactory adaptation in psychophysical studies of this compound thresholds?
- Methodological Answer : Use a double-blind, counterbalanced protocol with interstimulus intervals ≥60 seconds to reduce nasal fatigue. Thresholds for this compound (logT = −1.87LogC + 7.99) should be compared homologs (e.g., ethyl propionate, butyl propionate) using least-squares regression to isolate chain-length effects on sensory perception .
Q. Data Reporting and Validation
Q. How should researchers report conflicting results in this compound diffusivity studies?
- Methodological Answer : Disclose all experimental variables (e.g., membrane batch variability, humidity). Use error propagation models to quantify uncertainty in permeability coefficients (±5–15%). Cross-validate with independent techniques like time-lag gravimetry or FTIR spectroscopy .
Q. What criteria define robust analytical subsampling for this compound in heterogeneous mixtures?
- Methodological Answer : Follow ASTM guidelines: collect ≥10 incremental samples from stratified zones, homogenize via cryogenic grinding, and analyze subsamples using GC/FID with internal standards (e.g., methyl decanoate). Report subsampling error (sFE) and IHL factors to ensure representativeness .
Properties
IUPAC Name |
propyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSINKKTEDDPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042337 | |
Record name | Propyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |
Record name | Propanoic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.00 to 124.00 °C. @ 760.00 mm Hg | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.879 | |
Record name | Propyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-36-5 | |
Record name | Propyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propyl propionate | |
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Record name | PROPYL PROPIONATE | |
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Record name | Propanoic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Propyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |
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Record name | Propyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.082 | |
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Record name | PROPYL PROPIONATE | |
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Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-75.9 °C | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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